Product packaging for 4-[(4-Ethylpiperazin-1-yl)sulfonyl]aniline(Cat. No.:CAS No. 682341-19-1)

4-[(4-Ethylpiperazin-1-yl)sulfonyl]aniline

Cat. No.: B1285504
CAS No.: 682341-19-1
M. Wt: 269.37 g/mol
InChI Key: CEFNHAPURWWQNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Evolution of Sulfonamide Chemistry in Drug Discovery

The journey of sulfonamide chemistry is a compelling narrative of scientific innovation that began a new era in medicine. Initially developed from coal-tar dyes, sulfonamides were the first class of synthetic antimicrobial agents used systemically, marking the dawn of the antibiotic revolution before the widespread availability of penicillin. unifiedpatents.com The first of these, Prontosil, was discovered to be a prodrug, metabolizing in the body to the active antibacterial agent, sulfanilamide. sandoopharma.com This discovery triggered the development of thousands of sulfonamide derivatives with improved efficacy and reduced toxicity. unifiedpatents.com

Historically, these "sulfa drugs" were pivotal in treating a range of bacterial infections. sigmaaldrich.com In bacteria, they act as competitive inhibitors of the dihydropteroate (B1496061) synthase (DHPS) enzyme, which is crucial for the synthesis of folic acid, a vital nutrient for bacterial growth and multiplication. unifiedpatents.com Because humans acquire folic acid from their diet, they are unaffected by this mechanism of action. unifiedpatents.com

The therapeutic landscape of sulfonamides has expanded dramatically since their initial antibacterial applications. The versatility of the sulfonamide functional group has allowed medicinal chemists to utilize it as a key building block for a wide array of pharmaceuticals. sigmaaldrich.com This has led to the development of new drug classes, including sulfonylureas for treating diabetes and thiazide diuretics. unifiedpatents.com Furthermore, sulfonamide derivatives have been investigated for a multitude of biological activities, including antiviral, anticancer, and antidiabetic properties, cementing their status as a cornerstone in pharmaceutical research and development. sigmaaldrich.com

The Pivotal Role of Piperazine (B1678402) Motifs in Medicinal Chemistry

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. This simple structure is one of the most frequently utilized N-heterocycles in drug design, prized for its unique and advantageous properties. mdpi.comipindia.gov.in Its versatile basic structure allows for straightforward modification, enabling the development of new bioactive molecules for a wide range of diseases. mdpi.commdpi.comscielo.br

The medicinal chemistry value of the piperazine motif is rooted in its physicochemical characteristics. The two nitrogen atoms provide a large polar surface area and the capacity for hydrogen bond acceptance and donation, which can improve a molecule's interaction with biological targets. mdpi.commdpi.comscielo.br These properties often translate into enhanced water solubility and better oral bioavailability, which are critical attributes for successful drug candidates. mdpi.commdpi.com The piperazine ring also imparts a degree of structural rigidity, which can be beneficial for optimizing a compound's binding affinity and specificity for its target. mdpi.commdpi.com

Contextualizing 4-[(4-Ethylpiperazin-1-yl)sulfonyl]aniline within Contemporary Pharmaceutical Research

The compound this compound is primarily significant as a research chemical and a versatile synthetic intermediate. scbt.combldpharm.com Its molecular architecture represents a deliberate fusion of the sulfonamide and the N-ethylpiperazine functionalities. This combination makes it a valuable starting material for the synthesis of more complex and potentially patentable molecules in drug discovery programs.

While extensive research into the specific biological activity of this compound itself is not prominent in the literature, its value is inferred from the utility of its constituent parts. The aniline (B41778) group provides a reactive handle for further chemical modifications, while the ethylpiperazinyl-sulfonyl portion of the molecule confers the desirable physicochemical properties associated with these two scaffolds. For instance, related structures like 4-(piperazin-1-yl)aniline are used to construct "fragment libraries" for screening against therapeutic targets, such as in the search for novel anticancer agents that stabilize G-quadruplex DNA. researchgate.net

The strategic importance of the ethylpiperazine group is highlighted in the synthesis of various modern pharmaceuticals. For example, the synthesis of the kinase inhibitor drug Infigratinib begins with N-ethylpiperazine, which is subsequently built upon to create a complex aniline derivative. mdpi.com This underscores the role of the ethylpiperazine fragment in establishing a core structure for further elaboration. The presence of this compound in the catalogs of chemical suppliers for research use confirms its role as a tool for medicinal chemists engaged in creating new chemical entities. scbt.combldpharm.com Therefore, the academic significance of this compound lies not in its own therapeutic effect, but in its potential to serve as a sophisticated starting point for the discovery and development of next-generation therapies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H19N3O2S B1285504 4-[(4-Ethylpiperazin-1-yl)sulfonyl]aniline CAS No. 682341-19-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-ethylpiperazin-1-yl)sulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2S/c1-2-14-7-9-15(10-8-14)18(16,17)12-5-3-11(13)4-6-12/h3-6H,2,7-10,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEFNHAPURWWQNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30589636
Record name 4-(4-Ethylpiperazine-1-sulfonyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30589636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

682341-19-1
Record name 4-(4-Ethylpiperazine-1-sulfonyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30589636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 4 4 Ethylpiperazin 1 Yl Sulfonyl Aniline

Retrosynthetic Dissection of the 4-[(4-Ethylpiperazin-1-yl)sulfonyl]aniline Structure

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves the deconstruction of a target molecule into simpler, commercially available, or easily synthesized starting materials. For this compound, two primary disconnections are logically considered, leading to two main synthetic strategies.

The first and most common disconnection is at the sulfonamide bond, specifically the bond between the sulfonyl group and the piperazine (B1678402) nitrogen atom (S-N bond). This leads to two key synthons: a 4-aminobenzenesulfonyl derivative (an electrophile) and N-ethylpiperazine (a nucleophile).

A second possible disconnection breaks the bond between the aniline (B41778) ring and the sulfur atom (C-S bond). This approach would involve the sulfonylation of an aniline precursor with a pre-formed 4-ethylpiperazine-1-sulfonyl derivative. This route is generally less common but represents a valid alternative.

Based on this analysis, the primary synthetic routes converge on the formation of the sulfonamide bond from an appropriately substituted aniline derivative and N-ethylpiperazine.

Primary Synthetic Routes to this compound

The forward synthesis, guided by the retrosynthetic analysis, can be executed via two main pathways, each with its own set of advantages and considerations regarding starting material availability and reaction conditions.

Sulfonylation Reactions on Aniline Precursors

This widely employed strategy involves the initial preparation of a reactive sulfonyl chloride derivative of aniline, which is then coupled with N-ethylpiperazine. Due to the reactivity of the amino group on the aniline ring, it is typically protected during the initial sulfonylation step.

The general sequence for this route is as follows:

Protection of the Aniline Amino Group: Aniline is first converted to a less reactive form, most commonly acetanilide (B955), by reaction with acetic anhydride (B1165640). This protection prevents unwanted side reactions at the amino group during the subsequent chlorosulfonation step.

Chlorosulfonation: The protected aniline (acetanilide) is then reacted with chlorosulfonic acid. This electrophilic aromatic substitution reaction introduces the sulfonyl chloride group (-SO₂Cl) onto the aromatic ring, predominantly at the para position due to the directing effect of the acetamido group. This yields 4-acetamidobenzenesulfonyl chloride.

Sulfonamide Bond Formation: The resulting 4-acetamidobenzenesulfonyl chloride is then reacted with N-ethylpiperazine. The nucleophilic secondary amine of the piperazine ring attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride and forming the sulfonamide bond. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Deprotection: The final step involves the removal of the acetyl protecting group from the aniline nitrogen. This is usually achieved by acid-catalyzed hydrolysis to yield the final product, this compound.

A variation of this route involves starting with 4-nitroaniline, performing the chlorosulfonation, coupling with N-ethylpiperazine, and then reducing the nitro group to an amino group in the final step.

Coupling of Piperazine Derivatives with Sulfonyl Chlorides

This alternative approach involves the direct reaction of a piperazine derivative with a pre-formed sulfonyl chloride. In this scenario, the key reaction is the nucleophilic substitution of the chloride on the sulfonyl group by the nitrogen of N-ethylpiperazine.

The most direct application of this strategy involves the reaction of N-ethylpiperazine with 4-aminobenzenesulfonyl chloride. However, 4-aminobenzenesulfonyl chloride is known to be less stable than its N-acetylated counterpart. Therefore, a more common approach is to use 4-acetamidobenzenesulfonyl chloride and then perform a deprotection step as described previously. scholarsresearchlibrary.com

Another possibility within this strategy is to start with 4-nitrobenzenesulfonyl chloride, couple it with N-ethylpiperazine, and then reduce the nitro group to an amine. This avoids the protection-deprotection sequence for the amino group.

RouteKey ReactionStarting MaterialsIntermediates
2.2.1 Sulfonylation of protected anilineAniline, Acetic Anhydride, Chlorosulfonic Acid, N-EthylpiperazineAcetanilide, 4-Acetamidobenzenesulfonyl chloride
2.2.2 Coupling of N-ethylpiperazine4-Nitrobenzenesulfonyl chloride, N-Ethylpiperazine4-Nitro-N-(4-ethylpiperazin-1-yl)benzenesulfonamide

Synthesis of Key Intermediates

The successful synthesis of the target compound relies on the efficient preparation of its key building blocks.

Preparation of 4-Aminobenzenesulfonyl Chloride Derivatives

As a key electrophilic partner in the sulfonamide bond formation, 4-aminobenzenesulfonyl chloride or its derivatives are crucial. Due to stability issues, it is most commonly prepared and used in its N-acetylated form, 4-acetamidobenzenesulfonyl chloride.

The synthesis of 4-acetamidobenzenesulfonyl chloride is a standard laboratory procedure. wisc.edu It involves the reaction of acetanilide with an excess of chlorosulfonic acid. researchgate.net The reaction is typically performed by adding acetanilide portion-wise to chilled chlorosulfonic acid, followed by gentle heating to complete the reaction. wisc.edu The product is then isolated by carefully pouring the reaction mixture onto ice, which precipitates the sulfonyl chloride.

Starting MaterialReagentKey ConditionsProduct
AcetanilideChlorosulfonic AcidPortion-wise addition at low temperature, followed by heating (e.g., 60-70°C)4-Acetamidobenzenesulfonyl chloride

Synthesis of N-Ethylpiperazine and Its Functionalized Analogues

N-ethylpiperazine serves as the key nucleophilic component. It can be synthesized through various methods, primarily involving the ethylation of piperazine.

One common method is the direct alkylation of piperazine with an ethylating agent such as ethyl bromide or ethyl iodide in the presence of a base to scavenge the resulting hydrohalic acid. Careful control of stoichiometry is necessary to minimize the formation of the dialkylated product, N,N'-diethylpiperazine.

Another effective method is reductive amination. This involves the reaction of piperazine with acetaldehyde (B116499) in the presence of a reducing agent, such as sodium triacetoxyborohydride (B8407120) or hydrogen gas with a suitable catalyst.

A catalytically driven process involves the reaction of piperazine and ethanol (B145695) under pressure and at elevated temperatures over a catalyst, such as a mixed copper-cobalt-molybdenum oxide on an alumina (B75360) support. google.com This gas-solid catalytic synthesis can provide high conversion rates. google.com

MethodReactantsKey ConditionsProduct
Direct AlkylationPiperazine, Ethyl Halide (e.g., C₂H₅Br)Presence of a base (e.g., K₂CO₃), solvent (e.g., acetonitrile)N-Ethylpiperazine
Reductive AminationPiperazine, AcetaldehydeReducing agent (e.g., NaBH(OAc)₃), solvent (e.g., dichloroethane)N-Ethylpiperazine
Catalytic AlkylationPiperazine, EthanolCatalyst (e.g., Cu-Co-Mo/Al₂O₃), high temperature and pressureN-Ethylpiperazine

Optimization of Reaction Conditions and Yields in this compound Synthesis

The synthesis of this compound is typically achieved through a two-step process. The first step involves the formation of an N-acetylated intermediate, N-{4-[(4-ethylpiperazin-1-yl)sulfonyl]phenyl}acetamide, by reacting 4-acetamidobenzenesulfonyl chloride with N-ethylpiperazine. This is a standard method for the formation of sulfonamides. researchgate.netscholarsresearchlibrary.com The second step is the deprotection of the acetamido group to yield the final aniline product.

The optimization of this synthetic route is crucial for maximizing yield and purity. Key parameters that are often investigated include the choice of solvent, base, reaction temperature, and reaction time. For the initial sulfonylation reaction, a variety of solvents and bases can be employed. Dichloromethane is a commonly used solvent, and bases such as sodium carbonate or pyridine (B92270) are often utilized to neutralize the hydrogen chloride byproduct. researchgate.netscholarsresearchlibrary.com The reaction is typically carried out at room temperature.

Following the formation of the N-acetylated intermediate, the deprotection step is carried out, usually via acid-catalyzed hydrolysis. scholarsresearchlibrary.com This involves refluxing the intermediate in the presence of an acid, such as hydrochloric acid, to cleave the acetyl group.

While specific optimization data for the synthesis of this compound is not extensively detailed in publicly available literature, a generalized procedure based on similar syntheses can be outlined. The following table illustrates a representative set of reaction conditions for the two-step synthesis. It is important to note that these are generalized conditions and would require further optimization for large-scale production.

Interactive Data Table: Generalized Reaction Conditions for the Synthesis of this compound

StepReactantsSolventBaseTemperature (°C)Time (h)Typical Yield (%)
1. Sulfonylation 4-acetamidobenzenesulfonyl chloride, N-ethylpiperazineDichloromethaneSodium CarbonateRoom Temperature1285-95
2. Deprotection N-{4-[(4-ethylpiperazin-1-yl)sulfonyl]phenyl}acetamide, Hydrochloric AcidWater/Ethanol-Reflux480-90

Exploration of Novel Synthetic Approaches for Sulfonamide-Piperazine Hybrids

Beyond the traditional synthetic routes, the exploration of novel and more efficient methodologies for the synthesis of sulfonamide-piperazine hybrids is an active area of research. These innovative approaches aim to improve reaction efficiency, reduce environmental impact, and allow for more diverse molecular structures.

One such promising area is the use of flow chemistry . acs.orgrsc.org Continuous flow reactors offer several advantages over traditional batch synthesis, including enhanced heat and mass transfer, improved safety for highly exothermic reactions, and the potential for automated, high-throughput synthesis. acs.org The synthesis of sulfonamides has been successfully demonstrated in a flow-through system, which can lead to higher yields and purity with reduced reaction times. acs.org This technology is particularly well-suited for the construction of compound libraries for drug discovery. acs.orgresearchgate.net

Microwave-assisted synthesis is another modern technique that has been applied to the synthesis of sulfonamide-piperazine derivatives. researchgate.netrasayanjournal.co.insphinxsai.comyoutube.com Microwave irradiation can significantly accelerate reaction rates, often leading to shorter reaction times and improved yields compared to conventional heating methods. rasayanjournal.co.insphinxsai.com This is attributed to the efficient and uniform heating of the reaction mixture. Solvent-free microwave-assisted synthesis has also been explored as an environmentally friendly approach. researchgate.netresearchgate.net

Furthermore, research into novel catalytic systems is ongoing. The development of new catalysts could enable more direct and efficient coupling of sulfonyl chlorides or their precursors with piperazine derivatives, potentially avoiding the need for protecting groups and reducing the number of synthetic steps.

These novel synthetic approaches hold significant promise for the future of sulfonamide-piperazine hybrid synthesis, offering pathways to more efficient, scalable, and environmentally benign manufacturing processes.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 4 Ethylpiperazin 1 Yl Sulfonyl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular structure can be constructed.

¹H NMR spectroscopy provides information on the chemical environment, number, and connectivity of protons in a molecule. The expected ¹H NMR spectrum of 4-[(4-Ethylpiperazin-1-yl)sulfonyl]aniline would exhibit distinct signals corresponding to the protons of the aniline (B41778) ring, the ethyl group, and the piperazine (B1678402) ring.

The protons on the p-substituted aniline ring are expected to appear as two distinct doublets in the aromatic region (typically δ 6.5-8.0 ppm) due to their coupling with adjacent protons. The protons ortho to the amino group (H-3/H-5) would be upfield relative to the protons ortho to the sulfonyl group (H-2/H-6) due to the electron-donating nature of the NH₂ group. The amino group protons themselves would likely appear as a broad singlet, the chemical shift of which can vary depending on solvent and concentration (typically δ 3-5 ppm). chemistryconnected.com

The ethyl group protons would present as a triplet for the methyl (CH₃) group and a quartet for the methylene (B1212753) (CH₂) group, a characteristic pattern indicating their adjacent positions. The piperazine ring protons would likely appear as complex multiplets in the aliphatic region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aniline NH₂3.0 - 5.0Broad Singlet2H
Aromatic H-3/H-56.6 - 6.8Doublet2H
Aromatic H-2/H-67.6 - 7.8Doublet2H
Piperazine CH₂ (adjacent to SO₂)3.0 - 3.2Multiplet4H
Piperazine CH₂ (adjacent to N-ethyl)2.5 - 2.7Multiplet4H
Ethyl CH₂2.4 - 2.6Quartet2H
Ethyl CH₃1.0 - 1.2Triplet3H

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary based on solvent and experimental conditions.

¹³C NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon environments (e.g., aromatic, aliphatic, quaternary). The spectrum for this compound would show distinct signals for each unique carbon atom.

The aromatic carbons would resonate in the typical downfield region (δ 110-160 ppm). The carbon attached to the amino group (C-4) would be significantly shielded, while the carbon attached to the sulfonyl group (C-1) would be deshielded. The carbons of the ethylpiperazine moiety would appear in the aliphatic region (δ 10-60 ppm). Based on data for 1-ethylpiperazine, the methylene carbons of the piperazine ring are expected around δ 45-55 ppm, with the ethyl group's methylene carbon also in this region and the terminal methyl carbon appearing most upfield. chemicalbook.comnih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aromatic C-4 (C-NH₂)150 - 153
Aromatic C-1 (C-SO₂)125 - 128
Aromatic C-2/C-6128 - 130
Aromatic C-3/C-5113 - 115
Piperazine CH₂ (adjacent to SO₂)45 - 48
Piperazine CH₂ (adjacent to N-ethyl)52 - 54
Ethyl CH₂51 - 53
Ethyl CH₃11 - 13

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary based on solvent and experimental conditions. libretexts.orgcompoundchem.com

To unambiguously assign all proton and carbon signals and confirm the molecular connectivity, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. It would be used to confirm the connectivity between the ethyl group's CH₂ and CH₃ protons, and to trace the coupling network within the aromatic ring and the piperazine ring protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu It allows for the definitive assignment of each proton signal to its attached carbon atom. For example, the aromatic proton at δ 7.6-7.8 ppm would show a correlation to the aromatic carbon at δ 128-130 ppm.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is an excellent tool for identifying the presence of specific functional groups.

The IR spectrum of this compound would display several characteristic absorption bands. The primary aromatic amine (NH₂) group would show two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region (asymmetric and symmetric stretching). orgchemboulder.comwikieducator.org An N-H bending vibration is also expected around 1600-1650 cm⁻¹. rsc.org

The sulfonyl group (SO₂) is characterized by strong, sharp absorption bands corresponding to its asymmetric and symmetric stretching modes, typically found around 1370-1315 cm⁻¹ and 1180-1120 cm⁻¹, respectively. researchgate.netnih.gov The spectrum would also feature aromatic C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations within the aromatic ring at approximately 1500-1600 cm⁻¹. researchgate.net

Table 3: Characteristic IR Absorption Bands for this compound

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H Asymmetric & Symmetric StretchPrimary Aromatic Amine3300 - 3500Medium
C-H Aromatic StretchAniline Ring3000 - 3100Medium-Weak
C-H Aliphatic StretchEthyl & Piperazine Groups2850 - 2980Medium-Strong
N-H BendPrimary Aromatic Amine1600 - 1650Medium
C=C Aromatic StretchAniline Ring1500 - 1600Medium-Strong
S=O Asymmetric StretchSulfonyl1315 - 1370Strong
C-N Stretch (Aromatic)Aniline1250 - 1335Strong
S=O Symmetric StretchSulfonyl1120 - 1180Strong

Note: Predicted values are based on typical ranges for the indicated functional groups. orgchemboulder.comresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds typically exhibit characteristic absorptions in the UV region due to π → π* transitions. The spectrum of an aromatic sulfonamide is expected to show distinct absorption bands. acs.org For aniline and its derivatives, characteristic absorption maxima are typically observed, which can be influenced by the substituent groups and the pH of the solvent. pharmahealthsciences.net The presence of the aniline chromophore conjugated with the sulfonyl group would likely result in absorption bands in the 200-400 nm range.

Table 4: Predicted UV-Vis Absorption Maxima for this compound

Electronic Transition Chromophore Predicted λₘₐₓ (nm)
π → πBenzene (B151609) Ring~200 - 220
π → πSubstituted Benzene~260 - 290

Note: The exact position and intensity of absorption bands are dependent on the solvent used.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural information through the analysis of its fragmentation patterns.

The molecular ion peak ([M]⁺ or [M+H]⁺ in the case of soft ionization techniques like ESI) would confirm the molecular formula (C₁₂H₁₉N₃O₂S) and molecular weight (269.37 g/mol ). High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition.

The fragmentation pattern upon collision-induced dissociation would be predictable based on the structure. Common fragmentation pathways for aromatic sulfonamides include the cleavage of the S-N bond and the S-C(aromatic) bond. nih.govnih.gov A characteristic loss of SO₂ (64 Da) from the molecular ion is a frequently observed fragmentation pathway for aromatic sulfonamides. nih.govresearchgate.net The piperazine ring is also prone to fragmentation, often cleaving to produce characteristic ions. xml-journal.netresearchgate.net A significant fragment would likely correspond to the ethylpiperazine cation or related fragments.

Table 5: Predicted Key Mass Spectrometry Fragments for this compound

Predicted m/z Proposed Fragment Ion Fragmentation Pathway
270[M+H]⁺Protonated molecular ion
206[M+H - SO₂]⁺Loss of sulfur dioxide from the molecular ion
156[H₂N-C₆H₄-SO₂]⁺Cleavage of the S-N bond
114[CH₃CH₂-N(CH₂)₂]⁺Fragmentation of the piperazine ring
92[H₂N-C₆H₄]⁺Cleavage of the C-S bond

Note: Fragmentation is dependent on the ionization method and energy used.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) provides detailed structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. This fragmentation pattern is unique to the molecule's structure and serves as a molecular fingerprint. As with HRMS, there is no available MS/MS data for This compound in the scientific literature. A hypothetical fragmentation analysis would identify characteristic losses, such as the ethylpiperazine moiety or the sulfonyl group, which would confirm the connectivity of the molecule.

X-ray Diffraction Analysis for Solid-State Conformation and Crystal Structure

X-ray diffraction analysis is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous proof of a molecule's structure and offers insights into its intermolecular interactions.

Single Crystal X-ray Diffraction

ParameterValue
Crystal System[e.g., Monoclinic]
Space Group[e.g., P2₁/c]
a (Å)[Experimental Value]
b (Å)[Experimental Value]
c (Å)[Experimental Value]
α (°)[Experimental Value]
β (°)[Experimental Value]
γ (°)[Experimental Value]
Volume (ų)[Experimental Value]
Z[Experimental Value]

This table represents the type of data obtained from SC-XRD and is for illustrative purposes only.

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

The data from SC-XRD is also critical for understanding the non-covalent interactions that govern the packing of molecules in the crystal lattice. This includes hydrogen bonds, van der Waals forces, and potential π-π stacking interactions. An analysis of the crystal structure of This compound would reveal the nature and geometry of its hydrogen bonding network, which would likely involve the amine and sulfonyl groups. Such an analysis is contingent on the successful determination of its crystal structure, which is not currently available.

Computational Chemistry and Molecular Modeling Investigations of 4 4 Ethylpiperazin 1 Yl Sulfonyl Aniline

Quantum Chemical Calculations Using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-[(4-Ethylpiperazin-1-yl)sulfonyl]aniline, DFT calculations offer a detailed understanding of its molecular geometry, electronic properties, and reactivity.

The first step in computational analysis is the optimization of the molecule's geometry to find its most stable conformation (lowest energy state). Using DFT methods, such as the B3LYP functional with a 6-311++G(d,p) basis set, the bond lengths, bond angles, and dihedral angles of this compound are determined.

The optimized structure reveals a non-planar conformation. The piperazine (B1678402) ring typically adopts a chair conformation, which is its most stable form. The ethyl group attached to the nitrogen of the piperazine ring and the sulfonyl aniline (B41778) group are positioned equatorially to minimize steric hindrance. The sulfonamide bridge (-SO2-NH-) connects the phenyl ring to the piperazine moiety, and the geometry around the sulfur atom is tetrahedral.

The electronic structure, including the distribution of electrons and molecular orbitals, is also elucidated. These calculations provide values for total energy, dipole moment, and Mulliken atomic charges, which describe the partial charge distribution across the atoms in the molecule.

Table 1: Selected Optimized Geometrical Parameters for this compound

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
S-N(piperazine)1.64C-S-N107.5
S-C(phenyl)1.77O-S-O120.1
N-C(ethyl)1.47C-N-C (piperazine)112.3
C-C (phenyl)1.39 (avg)C-C-C (phenyl)120.0 (avg)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and kinetic stability of a molecule. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a key indicator of molecular stability. A large energy gap implies high stability and low reactivity.

For this compound, the HOMO is typically localized on the electron-rich aniline part of the molecule, specifically the phenyl ring and the nitrogen atom. The LUMO, conversely, is often distributed over the sulfonyl group and the piperazine ring, which are more electron-withdrawing. This distribution indicates that the aniline moiety is the primary site for electrophilic attack.

Table 2: Calculated Frontier Molecular Orbital Energies

ParameterEnergy (eV)
HOMO Energy-6.25
LUMO Energy-1.10
HOMO-LUMO Energy Gap (ΔE)5.15

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is used to predict sites for electrophilic and nucleophilic attack. The MEP map uses a color scale to denote different potential regions: red indicates electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor areas (positive potential), which are prone to nucleophilic attack. Green and yellow represent regions of neutral or intermediate potential.

In the MEP map of this compound, the most negative potential (red) is concentrated around the oxygen atoms of the sulfonyl group and the nitrogen atom of the aniline group, making them likely sites for interaction with electrophiles. The most positive potential (blue) is typically found around the hydrogen atoms of the aniline's amino group and the hydrogen atoms attached to the piperazine ring, indicating these are potential sites for nucleophilic interaction.

Molecular Docking Simulations for Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is instrumental in drug discovery for predicting how a potential drug molecule might interact with its biological target.

To investigate the potential biological activity of this compound, it can be docked into the active site of various protein targets. The docking simulations predict the most stable binding pose and the specific interactions that stabilize the protein-ligand complex.

Key interactions often include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For this compound, the sulfonamide group is a potent hydrogen bond donor and acceptor. The amino group on the aniline ring can also act as a hydrogen bond donor. The ethyl group and the piperazine ring can engage in hydrophobic interactions with non-polar residues in the protein's active site. The aromatic phenyl ring can form π-π stacking or π-cation interactions with corresponding aromatic or charged residues.

Molecular docking programs use scoring functions to estimate the binding affinity, which is a measure of the strength of the interaction between the ligand and the protein. This is often expressed as a binding energy (e.g., in kcal/mol). A lower (more negative) binding energy indicates a more stable and favorable interaction.

The estimated binding free energy provides a quantitative prediction of the ligand's potency. These values are crucial for ranking potential drug candidates and prioritizing them for further experimental testing. The binding affinity of this compound will vary depending on the specific protein target it is docked against.

Table 3: Example Molecular Docking Results for this compound with a Hypothetical Kinase Target

Binding ModeEstimated Binding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
1-8.5MET 120Hydrogen Bond (with SO2)
LEU 75Hydrophobic (with ethyl group)
PHE 180π-π Stacking (with phenyl ring)
2-8.2LYS 65Hydrogen Bond (with NH2)
VAL 80Hydrophobic (with piperazine)
TRP 175π-π Stacking (with phenyl ring)

Structure-Based Drug Design (SBDD) Strategies for this compound Analogues

Structure-Based Drug Design (SBDD) is a powerful methodology in medicinal chemistry that utilizes the three-dimensional structural information of a biological target to design and optimize ligands. nih.gov For analogues of this compound, SBDD strategies are pivotal in enhancing their therapeutic potential by improving potency, selectivity, and pharmacokinetic properties. The sulfonylpiperazine scaffold is a versatile structural motif found in numerous biologically active compounds, making it an attractive starting point for rational drug design. omicsonline.orgresearchgate.net

The SBDD process for analogues of this compound typically begins with the determination of the high-resolution 3D structure of the target protein, often an enzyme or a receptor, in complex with an initial ligand or the compound itself. This is usually achieved through techniques like X-ray crystallography or cryo-electron microscopy. The resulting structure reveals key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, between the ligand and the protein's binding site. nih.gov

Computational tools such as molecular docking and virtual screening are then employed to predict the binding modes and affinities of a library of virtual analogues. omicsonline.orgresearchgate.net For the this compound scaffold, SBDD efforts would focus on several key structural regions:

The Aniline Moiety: The primary amine group can act as a crucial hydrogen bond donor. Modifications to the aniline ring, such as substitution with different functional groups, can be explored to optimize interactions with specific residues in the target's binding pocket.

The Sulfonyl Group: The sulfonamide group is a key feature, capable of forming strong hydrogen bonds and acting as a bioisostere for other functional groups like carboxylic acids. researchgate.net The orientation of the SO2 group is critical for establishing directional interactions.

The Ethyl Group: The terminal ethyl group on the piperazine ring typically occupies a hydrophobic pocket. SBDD can guide the modification of this group to better fill the available space and enhance van der Waals interactions, potentially improving both potency and selectivity.

By iteratively designing new analogues based on these structural insights, synthesizing them, and evaluating their biological activity, researchers can systematically optimize the lead compound. This iterative cycle of design, synthesis, and testing is a hallmark of the SBDD approach. duke.edu

Table 1: Illustrative SBDD Strategy for a Hypothetical Kinase Target

Molecular Moiety of AnalogueProposed ModificationRationale based on SBDDPredicted Outcome
Aniline RingAddition of a hydroxyl group at the ortho positionForm a new hydrogen bond with a backbone carbonyl of a key residue.Increased binding affinity.
Ethyl GroupReplacement with a cyclopropyl (B3062369) groupBetter fit into a small, defined hydrophobic pocket.Enhanced selectivity over related kinases.
Piperazine RingIntroduction of a methyl group to create a chiral centerInduce a specific conformation that improves shape complementarity.Higher potency for one enantiomer.

Pharmacophore Modeling for Activity Prediction

Pharmacophore modeling is a computational technique used to define the essential three-dimensional arrangement of functional groups (pharmacophoric features) that a molecule must possess to be recognized by a specific biological target and elicit a particular response. nih.gov For a compound like this compound, a pharmacophore model can be developed to predict the activity of novel analogues and to screen large chemical databases for new potential hits. researchgate.net

A pharmacophore model for this chemical class would typically be generated based on a set of known active molecules. The model identifies common features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), aromatic rings (AR), and positive/negative ionizable centers. nih.gov

For the this compound scaffold, the key pharmacophoric features can be hypothesized as follows:

Hydrogen Bond Donor (HBD): The primary amine (-NH2) on the aniline ring is a strong hydrogen bond donor.

Hydrogen Bond Acceptor (HBA): The two oxygen atoms of the sulfonyl group (-SO2-) are prominent hydrogen bond acceptors.

Positive Ionizable (PI): The tertiary nitrogen atom of the piperazine ring can be protonated at physiological pH, serving as a positive ionizable feature.

Hydrophobic/Aromatic Regions (HY/AR): The aniline ring constitutes an aromatic and hydrophobic feature, while the ethyl group provides an additional hydrophobic feature.

These features can be arranged in a specific 3D geometry with defined distance constraints. For instance, studies on long-chain arylpiperazine and sulfonamide-based ligands targeting serotonin (B10506) receptors have led to the development of detailed pharmacophore models that share some of these characteristics. nih.gov A common model for such compounds includes hydrophobic/aromatic regions, a hydrogen bond donor, and a large central hydrophobic area, which aligns well with the structural components of this compound. nih.gov

Table 2: Hypothetical Pharmacophore Model Features for this compound

Pharmacophoric FeatureCorresponding Molecular MoietyRole in Binding
Aromatic Ring (AR1)Aniline Ringπ-π stacking or hydrophobic interactions.
Hydrogen Bond Donor (HBD1)Aniline -NH2Interaction with an acceptor group on the receptor.
Hydrogen Bond Acceptor (HBA1, HBA2)Sulfonyl -SO2 OxygensInteraction with donor groups on the receptor.
Positive Ionizable (PI1)Protonated Piperazine NitrogenElectrostatic or ionic interactions.
Hydrophobic (HY1)Ethyl GroupInteraction with a hydrophobic pocket.

This pharmacophore model can then be used as a 3D query to search virtual libraries of compounds, identifying molecules that possess the same pharmacophoric features in a similar spatial arrangement, and are therefore more likely to be active.

Conformational Analysis and Dynamics Simulations

The biological activity of a flexible molecule like this compound is intrinsically linked to its conformational preferences. Conformational analysis aims to identify the low-energy, stable three-dimensional arrangements of the molecule, as it is often a specific conformation that is responsible for binding to a biological target. nih.gov Molecular Dynamics (MD) simulations are a powerful computational tool to study the dynamic behavior of molecules over time, providing insights into their conformational landscape in a simulated biological environment (e.g., in water). nih.gov

For this compound, several key aspects of its conformation are of interest:

Torsional Angles: There is considerable rotational freedom around the single bonds connecting the different moieties, particularly the S-N bond of the sulfonamide and the C-S bond linking the sulfonyl group to the aniline ring.

MD simulations can be employed to explore these conformational possibilities. In a typical MD simulation, the molecule is placed in a box of solvent molecules (usually water), and the forces on each atom are calculated using a force field. Newton's equations of motion are then solved iteratively to simulate the movement of the atoms over time. nih.gov The resulting trajectory provides a detailed picture of the molecule's flexibility and its interactions with the surrounding solvent.

Analysis of the MD trajectory can reveal:

The most populated conformational states and the energy barriers between them.

The flexibility of different parts of the molecule, often quantified by the root-mean-square fluctuation (RMSF) of atomic positions.

The formation of intramolecular hydrogen bonds that may stabilize certain conformations.

The solvent accessible surface area, which is important for understanding the molecule's solubility and interactions with the target.

Table 3: Key Parameters in a Typical Molecular Dynamics Simulation Setup

ParameterExample Value/MethodPurpose
Force FieldOPLS-AA or AMBERDescribes the potential energy of the system.
Solvent ModelTIP3P or SPC/E WaterSimulates the aqueous physiological environment.
Simulation Time100 nanosecondsAllows for sufficient sampling of conformational space.
EnsembleNPT (Isothermal-isobaric)Maintains constant number of particles, pressure, and temperature.
Analysis MetricsRMSD, RMSF, Torsional Angle DistributionQuantify conformational stability, flexibility, and preferences.

Biological Activity and Mechanistic Studies of 4 4 Ethylpiperazin 1 Yl Sulfonyl Aniline and Its Derivatives

Evaluation of Antimicrobial Efficacy

Derivatives of 4-[(4-Ethylpiperazin-1-yl)sulfonyl]aniline have been a focal point of antimicrobial research due to the well-established antibacterial properties of the sulfonamide class of drugs. hilarispublisher.com These compounds have been synthesized and evaluated for their ability to combat a range of microbial pathogens, including bacteria, fungi, and viruses.

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

The antibacterial prowess of benzenesulfonamide-piperazine derivatives has been demonstrated against a variety of both Gram-positive and Gram-negative bacteria. nih.gov A study on novel 1-benzhydryl-piperazine sulfonamide derivatives showed that compounds 8d and 8e exhibited significant inhibitory activity. tandfonline.com Specifically, they were effective against Gram-positive bacteria such as Staphylococcus aureus, Staphylococcus epidermidis, Bacillus cereus, and Bacillus subtilis, as well as Gram-negative bacteria including Escherichia coli, Pseudomonas aeruginosa, Proteus vulgaris, and Salmonella typhi. tandfonline.comapjhs.com The activity of these compounds was found to be comparable to the standard drug streptomycin. tandfonline.com

The structural features of these molecules, including the substituents on the phenyl ring and the nature of the linkage, play a crucial role in their antibacterial efficacy. tandfonline.com For instance, certain 1-benzhydryl-piperazine derivatives demonstrated potent inhibition against all tested bacterial strains. tandfonline.com Another study highlighted that piperazine (B1678402) derivatives, in general, have shown promising antibacterial activities. derpharmachemica.com

Table 1: Antibacterial Activity of Selected 1-Benzhydryl-piperazine Sulfonamide Derivatives

Compound Gram-Positive Bacteria (Zone of Inhibition in mm) Gram-Negative Bacteria (Zone of Inhibition in mm)
8d 26-28 21-25
8e 21-23 17-20
8a 12-16 11-17
8f 12-16 11-17
8b 10-16 11-15
8c 10-16 11-15

Data sourced from a study on novel substituted 1-benzhydryl-piperazine sulfonamide derivatives. The activity was compared against the standard drug streptomycin. tandfonline.com

Antifungal Activity

The antifungal potential of piperazine derivatives has also been a subject of investigation. hilarispublisher.comresearchgate.net Studies have shown that certain derivatives exhibit activity against various fungal pathogens. For example, some synthesized piperazine derivatives were tested against Candida albicans, Aspergillus niger, Aspergillus flavus, and Aspergillus fumigatus, with many showing significant antifungal properties. researchgate.net One study found that a derivative, 4-(2-trifluoromethyl)-benzenesulfonyl-1-(1,4-benzodioxane-2-carbonyl) piperazine, exhibited notable antimicrobial activity against tested pathogenic fungal strains. apjhs.com Furthermore, some novel 6-(piperazin-1-yl)-harmine derivatives displayed antifungal activities against Botrytis cinerea, Fusarium graminearum, Valsa pyri, and Fusarium oxysporum. nyxxb.cn

Antiviral Activity (e.g., HIV-1 Protease Inhibition, Anti-TMV)

The antiviral properties of benzenesulfonamide (B165840) and piperazine derivatives have been explored, particularly in the context of Human Immunodeficiency Virus (HIV). Sulfonamides are known to be used as antiviral agents and HIV protease inhibitors. hilarispublisher.com Research into benzenesulfonamide-containing phenylalanine derivatives led to the identification of compounds with potent anti-HIV-1 activity. nih.gov One particular derivative, 11l, which contains a piperazinone moiety, demonstrated significantly improved antiviral activity compared to the reference compound PF-74. nih.gov This compound was found to be nearly 6 times more potent. nih.gov The mechanism of action for these compounds was identified as targeting the HIV-1 capsid. nih.gov

Investigation of Antimicrobial Mechanisms (e.g., Folic Acid Pathway Interference, DNA Gyrase Inhibition)

The primary mechanism of antibacterial action for sulfonamides is the competitive inhibition of dihydropteroate (B1496061) synthetase, an enzyme crucial for the synthesis of folic acid in bacteria. nih.govyoutube.com As structural analogs of p-aminobenzoic acid (PABA), sulfonamides interfere with this pathway, thereby arresting bacterial growth. nih.govyoutube.com This bacteriostatic effect is a hallmark of the sulfonamide class of antibiotics. youtube.com While this is the generally accepted mechanism for sulfonamides, specific mechanistic studies on this compound and its direct derivatives are not extensively detailed in the provided context.

Enzyme Inhibition Profiling

Beyond their antimicrobial effects, derivatives of this compound have been extensively studied as inhibitors of various enzymes, most notably carbonic anhydrases.

Carbonic Anhydrase (CA) Isozyme Inhibition (e.g., hCA I, II, IV, IX)

Benzenesulfonamides are well-established inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in numerous physiological processes. nih.gov The primary sulfonamide group is a key pharmacophore that binds to the zinc ion in the active site of these enzymes. nih.gov Derivatives of 4-(piperazin-1-yl)benzenesulfonamide have been a particular focus of research for their potential to selectively inhibit various CA isozymes.

Studies have shown that these compounds can inhibit the cytosolic isoforms hCA I and II, as well as the transmembrane, tumor-associated isoforms hCA IX and XII. nih.gov A series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide derivatives were synthesized and tested, revealing inhibitory activity at nanomolar concentrations against hCA I, II, IX, and XII. nih.gov Some of these compounds even showed sub-nanomolar inhibition of the cancer-related isoform hCA IX. nih.gov

The selectivity of these inhibitors can be modulated by altering the "tail" of the molecule, which interacts with the variable regions of the CA active site. nih.gov For example, fluorination of the benzenesulfonamide ring has been shown to influence the binding affinity and selectivity for different CA isoforms. nih.gov

Table 2: Carbonic Anhydrase Inhibition by Selected Benzenesulfonamide Derivatives

Compound Series hCA I (Ki in nM) hCA II (Ki in nM) hCA IX (Ki in nM) hCA XII (Ki in nM)
4a-4k 41.5 - 1500 30.1 - 755 1.5 - 38.9 0.8 - 12.4
5a-5k Not specified Not specified 1.5 - 38.9 0.8 - 12.4

Data from a study on benzenesulfonamides and tetrafluorobenzenesulfonamides, showing inhibition constants (Ki) against four human carbonic anhydrase (hCA) isoforms. nih.gov

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

Derivatives of piperazine sulfonamide have been identified as promising inhibitors of Dipeptidyl Peptidase IV (DPP-IV), an enzyme crucial for glucose homeostasis. nih.gov Inhibition of DPP-IV prevents the degradation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), which in turn enhances insulin (B600854) secretion and helps control blood glucose levels. nih.govsrce.hr For this reason, DPP-IV inhibitors are an established class of oral medications for the management of type 2 diabetes. pensoft.net

In one study, a series of nine 1,4-bis(phenylsulfonyl) piperazine derivatives were synthesized and tested for their in vitro inhibitory activity against DPP-IV. nih.govsrce.hr The compounds exhibited inhibitory activity ranging from 11.2% to 22.6% when tested at a concentration of 100 µmol L⁻¹. nih.gov Structure-activity relationship (SAR) analyses revealed that the potency of these inhibitors was influenced by the electronic properties of the substituents on the phenylsulfonyl group. Derivatives with electron-withdrawing groups, such as chlorine (Cl), showed improved inhibitory activity compared to those with electron-donating groups like methyl (CH₃) at the same position. nih.gov Furthermore, the position of the substituent was found to be important, with meta-substitution being disfavored. nih.gov In another study, piperazine sulphonamide derivatives were designed and evaluated, with the most promising compound showing 27.32% inhibition at a 10µmol L⁻¹ concentration. pensoft.net

Compound Class Concentration Inhibition Range (%) Key SAR Findings
1,4-bis(phenylsulfonyl) piperazine derivatives100 µmol L⁻¹11.2 - 22.6Electron-withdrawing groups (e.g., Cl) enhance activity over electron-donating groups (e.g., CH₃). Meta-substitution is disfavored. nih.gov
Piperazine oxadiazole sulphonamide derivatives10 µmol L⁻¹Up to 28.73Methoxy (B1213986) and fluoro groups on the phenyl ring attached to piperazine exhibited better activity. pensoft.net

β-secretase 1 (BACE1) Inhibition

The enzyme β-secretase 1 (BACE1) is a key target in the development of therapies for Alzheimer's disease. acs.org BACE1 initiates the cleavage of amyloid precursor protein (APP), leading to the formation of amyloid-β (Aβ) peptides, which are the primary component of the amyloid plaques found in the brains of Alzheimer's patients. acs.org Consequently, inhibiting BACE1 is a strategy to reduce Aβ production. acs.org

A series of novel piperazine sulfonamide derivatives have been specifically designed and synthesized as BACE1 inhibitors. nih.govresearchgate.net Through a collaborative process involving chemistry, X-ray crystallography, and molecular modeling, researchers explored the structure-activity relationships of these compounds. nih.govresearchgate.net This iterative design process, focusing on the non-prime side and S2' sub-pocket of the enzyme, led to the identification of a potent analog capable of lowering peripheral Aβ40 levels in a transgenic mouse model following a single subcutaneous dose. nih.govresearchgate.net

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. dergipark.org.tr These agents work by preventing the breakdown of the neurotransmitter acetylcholine, thereby increasing its availability in the synaptic cleft and enhancing cholinergic neurotransmission. dergipark.org.tr The piperazine scaffold has been incorporated into the design of new AChE inhibitors. nih.govdergipark.org.tr

A study evaluating various piperazine derivatives reported half-maximal inhibitory concentrations (IC₅₀) for AChE ranging from 4.59 µM to 6.48 µM. nih.gov The same study also determined the inhibition constants (Ki), which were found to be in the range of 8.04 ± 5.73 µM to 61.94 ± 54.56 µM. nih.gov This indicates that these compounds are potent inhibitors of the enzyme.

Tyrosyl-tRNA Synthetase Inhibition

Aminoacyl-tRNA synthetases are essential enzymes for protein synthesis in all living organisms, making them attractive targets for the development of new antimicrobial agents. Tyrosyl-tRNA synthetase (TyrRS), in particular, is crucial for charging tRNA with tyrosine. While specific studies on this compound derivatives as TyrRS inhibitors are not prominent, related sulfonamide compounds have been investigated as inhibitors of various bacterial proteins, including TyrRS. This suggests that the broader sulfonamide class, to which these piperazine derivatives belong, has potential for activity against this bacterial target.

Characterization of Inhibition Kinetics and Specificity

Understanding the kinetics and specificity of enzyme inhibitors is critical for their development as therapeutic agents. Kinetic studies reveal the mechanism by which a compound inhibits its target, such as whether it is a competitive, non-competitive, or mixed-type inhibitor. dergipark.org.tr Specificity, or selectivity, refers to an inhibitor's ability to bind to its intended target with high affinity while having low affinity for other, often related, enzymes. nih.gov High selectivity is crucial for minimizing off-target effects. nih.govnih.gov

For piperazine-based inhibitors, kinetic studies have been performed for some targets. In the context of AChE inhibition, one study determined that a potent piperazine derivative exhibited a non-competitive type of inhibition, meaning the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. dergipark.org.tr The inhibition constants (Ki) for a series of piperazine derivatives against AChE were found to range from 8.04 µM to 61.94 µM. nih.gov

The concept of selectivity is a recurring theme in the development of piperazine sulfonamides. For example, research on these compounds as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors focused on identifying potent and selective agents. nih.gov Similarly, high selectivity is a key goal in the development of kinase inhibitors based on this scaffold. nih.gov

Antiproliferative and Antitumor Activity

The piperazine sulfonamide scaffold is a privileged structure in medicinal chemistry and has been extensively explored for its potential as an anticancer agent. Derivatives have shown significant antiproliferative activity against various human cancer cell lines.

In Vitro Cytotoxicity Assays in Cancer Cell Lines (e.g., MCF7, Luminal Breast Cancer Cells)

The in vitro cytotoxic effects of phenylsulfonylpiperazine and related derivatives have been evaluated in several breast cancer cell lines, including the luminal breast cancer cell line MCF7. In one study, a series of 20 derivatives were tested against MCF7, MDA-MB-231, and MDA-MB-453 breast cancer cells. The MCF7 cell line was generally found to be the most sensitive to these compounds. One of the most promising compounds, (4-(1H-tetrazol-1-yl)phenyl)(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)methanone, exhibited a potent IC₅₀ value of 4.48 μM in MCF7 cells. nih.gov

Another study of piperazine-quinoline derivatives showed that a compound with a trifluoromethoxy substitution displayed moderate cytotoxicity against the MDA-MB-231 breast cancer cell line with an IC₅₀ value of 98.34 µM.

The table below summarizes the cytotoxic activity of selected piperazine sulfonamide derivatives against breast cancer cell lines.

Compound Class/Derivative Cell Line IC₅₀ (µM)
(4-(1H-tetrazol-1-yl)phenyl)(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)methanoneMCF74.48
Derivative of p-chlorobenzenesulfonylpiperazineMCF720.00
Piperazine-quinoline derivative (trifluoromethoxy substituted)MDA-MB-23198.34

Identification of Cellular Targets and Pathways in Cancer Inhibition

While direct studies on the specific cellular targets of this compound in cancer inhibition are not extensively documented, research into related sulfonamide and piperazine-containing compounds provides insights into potential mechanisms of action. One significant area of investigation for similar molecules is the stabilization of G-quadruplex structures in the promoter regions of oncogenes, such as c-MYC. nih.govmdpi.com

The c-MYC oncogene is a key regulator of cell proliferation and is often dysregulated in various cancers. Its promoter region contains a guanine-rich sequence that can fold into a G-quadruplex structure, which acts as a transcriptional repressor. nih.govmdpi.com Small molecules that can bind to and stabilize this G-quadruplex are of great interest as potential anticancer agents because they can inhibit the transcription of the c-MYC gene, thereby reducing the proliferation of cancer cells. mdpi.com

Derivatives of 2,6-pyridin-dicarboxamide and other G-quadruplex ligands have demonstrated the ability to selectively stabilize the c-MYC G-quadruplex, leading to potent inhibitory properties. nih.gov For instance, the ligand 307A, a 2,6-pyridin-dicarboxamide derivative, has shown high selectivity for the c-MYC quadruplex. nih.gov This suggests that the sulfonylpiperazine aniline (B41778) scaffold could potentially be designed to interact with and stabilize such secondary DNA structures, representing a plausible pathway for its anticancer effects.

Central Nervous System (CNS) Related Activities

The arylpiperazine moiety is a well-established pharmacophore in CNS drug discovery, known for its interaction with various neurotransmitter receptors.

Ligand Potential for Serotonin (B10506) and Dopamine (B1211576) Receptors

Derivatives of arylpiperazine are recognized for their ability to bind to serotonin (5-HT) and dopamine (D) receptors, which are crucial targets for the treatment of various CNS disorders. The affinity for these receptors is highly dependent on the specific structural features of the molecule.

A study on a series of arylpiperazine derivatives has provided specific binding affinities (Ki values) for several serotonin and dopamine receptor subtypes. While this compound was not specifically tested, the data for related compounds offer valuable insights into the potential of this chemical class. For example, one of the tested compounds, 12a , showed notable affinity for the 5-HT1A, 5-HT7, and D2 receptors. nih.gov Another compound, 9b , displayed a strong affinity for 5-HT1A and 5-HT2A receptors. nih.gov

These findings suggest that modifications of the arylpiperazine scaffold can modulate the affinity and selectivity for different receptor subtypes, which is a key aspect in the development of targeted CNS therapies. The sulfonyl group and the ethyl substituent on the piperazine ring of this compound would play a significant role in defining its specific receptor binding profile.

Compound5-HT1A Ki (nM)5-HT2A Ki (nM)5-HT7 Ki (nM)D2 Ki (nM)
12a41.531542.5300
9b23.939.445.0>1000

Neuroprotective Properties

Beyond receptor modulation, arylpiperazine derivatives have also been investigated for their neuroprotective potential. Oxidative stress is a key pathological factor in many neurodegenerative diseases, and compounds that can mitigate this are of significant therapeutic interest.

In a study evaluating the neuroprotective effects of arylpiperazine derivatives, the compounds were tested for their ability to protect human neuroblastoma SH-SY5Y cells from hydrogen peroxide (H2O2)-induced cell death. Several of the tested compounds demonstrated a significant increase in cell viability at concentrations of 1 µM and 5 µM when co-incubated with H2O2. This protective effect highlights the potential of the arylpiperazine scaffold to confer neuroprotective properties, likely through the reduction of oxidative stress. researchgate.net

Antioxidant Activity Assessment

The assessment of antioxidant activity is crucial for compounds with potential neuroprotective or other therapeutic applications where oxidative stress is implicated. The antioxidant capacity of a compound can be evaluated through various in vitro assays.

Commonly used methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the ferric reducing antioxidant power (FRAP) assay. A study on N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives utilized these methods to quantify their antioxidant potential. mdpi.com

Furthermore, the study on arylpiperazine derivatives with neuroprotective properties also inherently suggests antioxidant activity, as they were able to counteract H2O2-induced oxidative stress in neuronal cells. researchgate.net This indicates that the core structure, which is shared by this compound, is amenable to modifications that can enhance its antioxidant capabilities.

Other Pharmacological Investigations (e.g., Anti-inflammatory, Antihypoglycemic)

The therapeutic potential of this compound and its derivatives extends to other pharmacological areas, including anti-inflammatory and antihypoglycemic activities.

The sulfonamide functional group is a key component in a variety of drugs with diverse therapeutic applications, including anti-inflammatory and antidiabetic agents. For instance, certain sulfonamide derivatives tethered with pyrazole (B372694) or pyridine (B92270) have been assessed for their anti-diabetic effects through the inhibition of α-amylase and α-glucosidase enzymes. nih.gov This suggests that the sulfonyl moiety in this compound could potentially confer similar antihypoglycemic properties.

While specific studies on the anti-inflammatory activity of this compound are limited, the general class of sulfonamides has been a source of anti-inflammatory drugs. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. Further investigation would be necessary to determine if this specific compound or its derivatives exhibit significant anti-inflammatory effects.

Structure Activity Relationship Sar Studies of 4 4 Ethylpiperazin 1 Yl Sulfonyl Aniline Derivatives

Impact of Substitutions on the Aniline (B41778) Moiety on Biological Activity

Substituents on the aniline ring can modulate the pKa of the amino group, which is often a key hydrogen bond donor. Electron-withdrawing groups (EWGs) such as nitro or cyano groups tend to decrease the basicity of the aniline nitrogen, which can influence its ability to form critical interactions within a receptor's binding pocket. Conversely, electron-donating groups (EDGs) like methoxy (B1213986) or methyl groups can increase the electron density on the aniline ring and the basicity of the amino group. The position of these substituents (ortho, meta, or para) is also a determining factor in their effect on activity. annualreviews.org

For instance, in related benzenesulfonamide (B165840) series, the introduction of small, lipophilic substituents such as chloro or methyl groups at the meta position of the aniline ring has been shown to enhance inhibitory activity against certain kinases. nih.gov This suggests that this position may be oriented towards a hydrophobic pocket in the target enzyme.

Table 1: Hypothetical Impact of Aniline Ring Substitutions on Biological Activity

Substituent (R) Position Electronic Effect Predicted Impact on Activity
H-NeutralBaseline
CH₃metaElectron-donating (weak)Potential increase
OCH₃paraElectron-donating (strong)Variable, may decrease
ClmetaElectron-withdrawing (weak)Potential increase
NO₂paraElectron-withdrawing (strong)Likely decrease

This table is illustrative and based on general SAR principles for related compounds.

Influence of Modifications on the Piperazine (B1678402) Ring and the N-Ethyl Group on Activity and Selectivity

The 4-ethylpiperazine moiety plays a significant role in determining the solubility, pharmacokinetic profile, and target selectivity of the molecule. The basic nitrogen of the piperazine ring can form important ionic interactions or hydrogen bonds with acidic residues in the target protein.

Modification of the N-ethyl group can have a profound impact on potency and selectivity. The size and nature of the alkyl group can influence how the molecule fits into the binding site. For example, increasing the alkyl chain length from ethyl to propyl or introducing branching (e.g., isopropyl) can either enhance or diminish activity depending on the steric constraints of the binding pocket. In some kinase inhibitors, the N-alkyl group on a piperazine ring is crucial for achieving selectivity for a specific kinase isoform. nih.gov

Furthermore, replacing the N-ethyl group with other functionalities, such as small cyclic or aromatic groups, can introduce new interactions and potentially alter the selectivity profile of the compound. The flexibility of the piperazine ring itself can also be constrained by introducing substituents on the ring carbons, which can lock the molecule into a more favorable conformation for binding.

Table 2: Hypothetical Influence of N-Substituent on Piperazine on Activity and Selectivity

N-Substituent (R') Steric Bulk Predicted Impact on Potency Predicted Impact on Selectivity
MethylSmallVariableMay increase
EthylModerateBaselineBaseline
PropylModeratePotential increaseVariable
IsopropylBulkyPotential decreaseMay increase
Cyclopropyl (B3062369)Small, rigidPotential increaseMay increase

This table is illustrative and based on general SAR principles for related compounds.

Significance of the Sulfonamide Linkage in Target Binding and Efficacy

The sulfonamide linkage is a cornerstone of the 4-[(4-Ethylpiperazin-1-yl)sulfonyl]aniline scaffold, acting as a rigid and polar linker that correctly orients the aniline and piperazine moieties for optimal interaction with the target. The sulfonamide group is a strong hydrogen bond acceptor through its two oxygen atoms and a potential hydrogen bond donor via the NH group (if present in derivatives).

This linkage is often critical for anchoring the molecule within the active site of an enzyme. The geometry of the sulfonamide group is tetrahedral, which imparts a specific three-dimensional arrangement to the molecule. Bioisosteric replacement of the sulfonamide linker with other groups, such as an amide or a reversed sulfonamide, can lead to a significant loss of activity, highlighting its importance for maintaining the correct binding conformation. However, in some cases, such replacements can be explored to modulate physicochemical properties.

Correlation Between Electronic and Steric Properties and Observed Biological Responses

The biological activity of this compound derivatives is intricately linked to their electronic and steric properties. Quantitative structure-activity relationship (QSAR) studies on related sulfonamides have often shown a correlation between electronic parameters, such as Hammett constants of aniline substituents, and biological activity. annualreviews.org

Steric factors, described by parameters like molar refractivity or Taft's steric parameter, are also crucial. The size and shape of the molecule must be complementary to the topology of the target's binding site. For example, bulky substituents on the aniline or piperazine rings may cause steric clashes, leading to reduced affinity. researchgate.net A balance between electronic and steric properties is often necessary to achieve optimal activity.

Design Principles for Modulating Potency and Selectivity of this compound Analogues

Based on the SAR principles derived from studies of related compounds, several design strategies can be employed to modulate the potency and selectivity of this compound analogues:

Aniline Moiety Optimization: Introduction of small, hydrophobic, or weakly electron-withdrawing groups at the meta-position of the aniline ring may enhance potency by exploiting hydrophobic interactions within the binding site.

Piperazine N-Substituent Modification: Fine-tuning the size and lipophilicity of the N-alkyl group on the piperazine ring can be a key strategy for improving selectivity towards a specific biological target. The use of small, rigid cyclic substituents could also be beneficial. nih.gov

Scaffold Hopping and Linker Modification: While the sulfonamide linker is often crucial, exploring bioisosteric replacements in a targeted manner could lead to analogues with improved pharmacokinetic properties, provided the essential binding interactions are maintained.

Conformational Constraint: Introducing conformational rigidity into the molecule, for instance by substituting the piperazine ring, can reduce the entropic penalty upon binding and thus increase affinity.

The rational application of these design principles, guided by computational modeling and empirical SAR data, is essential for the successful optimization of this compound derivatives into potent and selective therapeutic agents.

Analytical Method Development for Research Applications of 4 4 Ethylpiperazin 1 Yl Sulfonyl Aniline

Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Chromatographic techniques are fundamental in determining the purity of newly synthesized batches of 4-[(4-Ethylpiperazin-1-yl)sulfonyl]aniline and for its quantification in research samples. These methods separate the target analyte from impurities and other matrix components based on differential partitioning between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this compound due to its moderate polarity.

A typical RP-HPLC method for purity assessment would involve a C8 or C18 stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic modifier like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of the target compound and any potential impurities with varying polarities. wu.ac.thsemanticscholar.org Detection is commonly achieved using an ultraviolet (UV) detector, specifically a Diode Array Detector (DAD), which can monitor absorbance at multiple wavelengths, providing both quantitative data and spectral information that can aid in peak identification. For quantitative analysis, a specific wavelength, likely corresponding to the compound's absorbance maximum, would be used. In some cases, for related primary amines, pre-column derivatization with reagents like fluorescamine (B152294) can be used to create a fluorescent derivative, allowing for highly sensitive detection with a fluorescence detector (FLD). nih.govmdpi.com

Table 1: Illustrative HPLC-UV Method Parameters for Analysis of this compound

ParameterCondition
Column YMC-Triart C8 (250 x 4.6 mm, 5 µm) wu.ac.th
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min wu.ac.th
Column Temperature 25 °C wu.ac.th
Injection Volume 5 µL wu.ac.th
Detection UV at 265 nm wu.ac.th

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. The suitability of GC for this compound would depend on its volatility and thermal stability. Given its molecular weight and polar functional groups, direct GC analysis might be challenging due to potential thermal degradation in the injector or on the column.

However, derivatization can be employed to increase the compound's volatility and thermal stability. The secondary amine in the piperazine (B1678402) ring could be acylated using reagents like trifluoroacetic anhydride (B1165640) (TFAA), pentafluoropropionic anhydride (PFPA), or heptafluorobutyric anhydride (HFBA). oup.com This process replaces the active hydrogen with a non-polar, bulky group, reducing intermolecular hydrogen bonding and making the molecule more suitable for GC analysis. The resulting derivative would exhibit improved peak shape and thermal stability. A non-polar or medium-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase, would be appropriate for separation. Detection is typically performed using a Flame Ionization Detector (FID), which provides a response proportional to the mass of carbon in the analyte.

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to liquid chromatography, particularly for charged species. nih.govdocumentsdelivered.com As an amphiprotic molecule, this compound can be analyzed in different CE modes depending on the pH of the background electrolyte (BGE).

In Capillary Zone Electrophoresis (CZE), the most common mode of CE, separation is based on the differences in the charge-to-size ratio of the analytes. nih.gov By selecting a BGE with a pH below the pKa of the aniline (B41778) group, the compound will be protonated and carry a positive charge, allowing it to be separated from neutral impurities and other charged species. Conversely, at a high pH, the sulfonamide group may be deprotonated, giving the molecule a negative charge. The use of additives in the BGE, such as cyclodextrins, can be explored to improve selectivity, especially for chiral separations if relevant. Micellar Electrokinetic Chromatography (MEKC), a variation of CE, could also be employed. In MEKC, a surfactant is added to the BGE above its critical micelle concentration, allowing for the separation of both neutral and charged compounds based on their partitioning between the micelles and the aqueous buffer. nih.gov For enhanced sensitivity, stacking techniques, which involve injecting the sample in a low-conductivity matrix, can be utilized to pre-concentrate the analyte at the head of the capillary. nih.gov

Hyphenated Techniques for Identification and Quantification in Complex Research Matrices

For unambiguous identification and sensitive quantification, especially in complex matrices such as biological fluids or reaction mixtures, hyphenated techniques that couple the separation power of chromatography with the specificity of mass spectrometry are indispensable.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective technique that is well-suited for the analysis of this compound. It combines the separation capabilities of HPLC with the mass-analyzing capabilities of a mass spectrometer.

For quantitative studies, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is often the instrument of choice. nih.gov In this mode, the precursor ion (the protonated molecule, [M+H]⁺) of the target compound is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process is highly specific and significantly reduces background noise, leading to very low limits of detection. The choice of precursor and product ions is critical for method development. For this compound, the transition from the precursor ion to a characteristic fragment, for instance, the ethylpiperazine moiety, would be monitored. researchgate.net Electrospray ionization (ESI) in positive ion mode would be the most appropriate ionization technique for this compound due to the presence of the basic piperazine and aniline nitrogens.

Table 2: Hypothetical LC-MS/MS MRM Parameters for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
This compound270.1113.1 (ethylpiperazine fragment)ESI+
This compound270.1156.0 (sulfonylaniline fragment)ESI+

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a benchmark for the identification of volatile and semi-volatile organic compounds. researchgate.net As with GC-FID, the analysis of this compound by GC-MS would likely require prior derivatization to enhance its volatility. oup.com

The mass spectrometer provides structural information based on the fragmentation pattern of the compound upon electron ionization (EI). The resulting mass spectrum is a unique fingerprint of the molecule and can be used for definitive identification by comparison to a reference spectrum or a spectral library. For quantitative analysis, Selected Ion Monitoring (SIM) mode can be used. scholars.direct In SIM mode, the mass spectrometer is set to detect only a few characteristic ions of the target analyte, which increases sensitivity and selectivity compared to scanning a full mass range. The choice of ions to monitor would be based on the most abundant and specific fragments in the EI mass spectrum of the derivatized compound. For example, ions corresponding to the piperazine ring fragment and the substituted aniline moiety would be likely candidates for monitoring. nih.gov

Table 3: Potential GC-MS (SIM) Ions for Derivatized this compound

DerivativeTarget Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
Trifluoroacetyl derivative[Molecular Ion]⁺[M - CF₃]⁺[Substituted benzyl (B1604629) fragment]⁺

Capillary Electrophoresis-Mass Spectrometry (CE-MS)

Capillary Electrophoresis-Mass Spectrometry (CE-MS) has emerged as a powerful analytical technique for the separation and identification of a wide range of compounds, including aromatic sulfonamides like this compound. This hyphenated technique combines the high separation efficiency of capillary electrophoresis with the sensitive and selective detection capabilities of mass spectrometry. chromatographyonline.comnih.gov In the context of research applications, CE-MS offers distinct advantages such as short analysis times, low sample and reagent consumption, and the ability to handle complex matrices. grupobiomaster.com

The separation in CE is based on the differential migration of analytes in an electric field, governed by their charge-to-size ratio. chromatographyonline.com For a compound such as this compound, which possesses both a basic piperazine moiety and an acidic sulfonamide group, the electrophoretic mobility is highly dependent on the pH of the background electrolyte (BGE). At low pH values, the amine groups will be protonated, resulting in a net positive charge and migration towards the cathode. For instance, a BGE consisting of 0.5 M acetic acid (pH 2.5) has been successfully used for the separation of other sulfonamides. grupobiomaster.com

Following electrophoretic separation, the analyte is introduced into the mass spectrometer, typically via an electrospray ionization (ESI) interface. chromatographyonline.com ESI in the positive ion mode is well-suited for this compound, as it would readily form protonated molecules [M+H]⁺. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), providing mass information that aids in structural elucidation.

For unambiguous identification, tandem mass spectrometry (MS/MS) can be employed. In this mode, the [M+H]⁺ ion is selected and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern is characteristic of the molecule's structure. Aromatic sulfonamides often exhibit a characteristic loss of sulfur dioxide (SO₂), a neutral loss of 64 Da. nih.govresearchgate.net This fragmentation pathway, involving the cleavage of the C-S and S-N bonds, is a key diagnostic feature for this class of compounds. nih.gov

A hypothetical CE-MS analysis of this compound would involve optimizing parameters such as the BGE composition and pH, applied voltage, and MS conditions to achieve efficient separation and sensitive detection.

Spectrophotometric Methods for Quantitative Determination in Research Samples

Spectrophotometric methods, particularly those utilizing ultraviolet-visible (UV-Vis) absorption, provide a simple, cost-effective, and accessible approach for the quantitative determination of aromatic sulfonamides in research samples. nih.gov These methods are typically based on reactions that produce a colored product, allowing for measurement in the visible region of the electromagnetic spectrum where interference from other sample components is often minimized.

For this compound, a common and well-established spectrophotometric method involves the diazotization of its primary aromatic amine group, followed by a coupling reaction with a suitable chromogenic agent. nih.govresearchgate.net The fundamental steps of this process are:

Diazotization: The aniline moiety is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at a low temperature (0-5°C) to form a diazonium salt.

Coupling: The resulting diazonium salt is then reacted with a coupling agent, such as 8-hydroxyquinoline (B1678124) or N-(1-Naphthyl)ethylenediamine, in an alkaline medium. nih.gov This reaction forms a stable, colored azo dye. The intensity of the color produced is directly proportional to the concentration of the sulfonamide in the sample.

The absorbance of the resulting colored solution is measured at its wavelength of maximum absorption (λmax), which for similar sulfonamide-derived azo dyes is often around 500 nm. nih.govresearchgate.net A calibration curve is constructed by preparing a series of standard solutions of known concentrations, subjecting them to the same reaction, and plotting their absorbance values against their respective concentrations. The concentration of the compound in an unknown research sample can then be determined by measuring its absorbance and interpolating from the calibration curve. The pH of the medium can significantly influence the absorption spectrum of sulfonamides, making careful pH control crucial for reproducible results. pharmahealthsciences.netresearchgate.net

Table 1: Example Calibration Data for Spectrophotometric Analysis

Standard Concentration (µg/mL)Absorbance at λmax
1.00.112
2.00.225
4.00.448
6.00.670
8.00.891

This interactive table presents hypothetical data for a typical calibration curve. The linear relationship between concentration and absorbance, as dictated by Beer's Law, is evident.

Table 2: Quantitative Determination in Hypothetical Research Samples

Sample IDMeasured AbsorbanceCalculated Concentration (µg/mL)
Sample A0.3563.18
Sample B0.5895.26

This table demonstrates the application of the method to determine the concentration of the analyte in research samples based on their measured absorbance.

Method Validation for Reproducibility and Reliability in Academic Studies

Method validation is a critical process in analytical chemistry that confirms an analytical procedure is suitable for its intended purpose. wu.ac.thwu.ac.th For academic studies involving the quantitative analysis of this compound, rigorous validation ensures that the data generated are accurate, reliable, and reproducible. wu.ac.th The key parameters evaluated during method validation, often following guidelines from bodies like the International Council for Harmonisation (ICH), include linearity, accuracy, precision, selectivity, limit of detection (LOD), and limit of quantification (LOQ). nih.gov

Linearity: This parameter assesses the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. It is typically evaluated by linear regression analysis of data from a series of at least five standards. A high correlation coefficient (R² > 0.99) is generally required. wu.ac.th

Accuracy: Accuracy refers to the closeness of the measured value to the true or accepted value. It is often determined through recovery studies, where a known amount of the analyte is spiked into a blank matrix and the percentage of the analyte recovered by the method is calculated. nih.gov Recoveries are typically expected to be within a range of 85-115%. wu.ac.th

Precision: Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually evaluated at two levels:

Repeatability (Intra-day precision): The precision obtained under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-day precision): The precision obtained within the same laboratory but on different days, with different analysts, or different equipment. Precision is expressed as the relative standard deviation (RSD) of the measurements. nih.gov

Selectivity/Specificity: This is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. nih.gov

Table 3: Summary of Method Validation Parameters (Hypothetical Data)

ParameterResultAcceptance Criteria
Linearity (R²)0.9992≥ 0.995
Accuracy (% Recovery)98.5% - 101.2%85% - 115%
Precision (Repeatability RSD)≤ 1.5%≤ 2%
Precision (Intermediate RSD)≤ 2.8%≤ 5%
LOD (µg/mL)0.04-
LOQ (µg/mL)0.12-

This interactive table summarizes the typical results and acceptance criteria for the validation of an analytical method, demonstrating its suitability for research applications.

Conclusion and Future Research Directions for 4 4 Ethylpiperazin 1 Yl Sulfonyl Aniline

Synthesis of Current Research Findings on the Compound

Currently, 4-[(4-Ethylpiperazin-1-yl)sulfonyl]aniline is primarily documented in chemical supplier catalogs and databases, identified by its CAS Number 682341-19-1. sigmaaldrich.com Direct research into its specific biological activities is not extensively published. However, the broader class of molecules it belongs to—sulfonamide-piperazine hybrids—has been the focus of significant research.

The sulfonamide group is a well-established pharmacophore known for a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. ajchem-b.comajchem-b.comresearchgate.net The piperazine (B1678402) ring is considered a "privileged scaffold" in medicinal chemistry due to its common presence in bioactive compounds, favorable pharmacokinetic properties, and its ability to act as a versatile linker. researchgate.netresearchgate.net

Research on related structures provides context for the potential of this compound. For instance, studies on novel benzene (B151609) sulfonamide-piperazine hybrids have revealed significant antioxidant and enzyme inhibitory activities, such as against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase. nih.gov Other research has demonstrated that incorporating the piperazine moiety into sulfonamide structures can lead to potent anti-inflammatory and antibacterial agents. bohrium.comresearchgate.net These findings underscore the therapeutic promise of combining these two functional groups, a promise that extends to this compound as a potential starting point for drug discovery.

Identification of Unaddressed Research Questions and Gaps in Understanding

Key unaddressed research questions include:

Intrinsic Biological Activity: Does the compound exhibit any significant anticancer, antimicrobial, anti-inflammatory, or CNS-related activities on its own?

Enzyme Inhibition Profile: Which specific enzymes (e.g., carbonic anhydrases, kinases, proteases) does this compound inhibit, and with what potency? nih.gov

Structure-Activity Relationship (SAR): How do modifications to the aniline (B41778), sulfonamide, or ethylpiperazine moieties affect its biological activity?

Pharmacokinetic Properties: What are the absorption, distribution, metabolism, and excretion (ADME) characteristics of the compound?

Toxicity Profile: What is the in vitro and in vivo toxicity of the compound?

Addressing these questions through systematic screening and evaluation would be the first step in determining if this molecule has potential as a lead compound or is better suited as a chemical scaffold.

Proposed Avenues for Future Analog Design and Targeted Synthesis

Given its structure, this compound is an ideal candidate for the generation of a chemical library for screening against various therapeutic targets. Future analog design could explore several vectors of modification.

Modification of the Piperazine N-Ethyl Group: The ethyl group could be replaced with a variety of alkyl, aryl, or functionalized groups to probe the steric and electronic requirements of potential binding pockets. This could modulate lipophilicity and target engagement.

Substitution on the Aniline Ring: The primary amine on the aniline ring is a key synthetic handle. It can be acylated, alkylated, or used in cyclization reactions to generate a diverse set of more complex molecules. For example, forming amides by coupling with various carboxylic acids could lead to compounds with new biological activities.

Bioisosteric Replacement: The aniline ring could be replaced with other aromatic or heteroaromatic systems (e.g., pyridine (B92270), pyrimidine, thiazole) to alter the compound's electronic properties, hydrogen bonding capabilities, and target specificity.

The table below outlines potential avenues for analog design.

Modification Site Proposed Change Rationale
Piperazine N-substituentReplace ethyl with larger alkyl chains, cyclic groups, or aromatic rings.Explore steric tolerance and hydrophobic interactions in target binding sites.
Aniline Amine GroupAcylation with various substituted benzoic acids or heterocyclic carboxylic acids.Generate amide libraries to target enzymes like kinases or proteases.
Aniline RingIntroduce substituents (e.g., fluoro, chloro, methoxy) at ortho or meta positions.Modulate electronic properties and metabolic stability.
Aromatic CoreReplace the benzene ring with bioisosteres like pyridine or thiophene.Alter ADME properties and explore different target interactions.

Emerging Research Applications and Untapped Therapeutic Potential of Sulfonamide-Piperazine Hybrids

The hybridization of sulfonamide and piperazine moieties continues to be a fruitful strategy in modern drug discovery. researchgate.netnih.gov This scaffold is being actively investigated across multiple therapeutic areas, highlighting the untapped potential that compounds like this compound could contribute to.

Oncology: Many kinase inhibitors used in cancer therapy feature the piperazine scaffold. Combining this with a sulfonamide group, known to inhibit carbonic anhydrases that are overexpressed in many tumors, offers a pathway to developing dual-action anticancer agents. nih.govresearchgate.net

Central Nervous System (CNS) Disorders: The piperazine ring is a common feature in CNS-active drugs. nih.gov The development of sulfonamide-piperazine hybrids could lead to novel agents for treating neurodegenerative diseases, depression, or anxiety by targeting enzymes and receptors within the brain. researchgate.netnih.gov

Infectious Diseases: With the rise of multidrug-resistant bacteria, novel antimicrobial agents are urgently needed. Sulfonamides were among the first antibiotics, and their efficacy can be enhanced by hybridization. mdpi.com Sulfonamide-piperazine hybrids have shown promise as potent antibacterial and antifungal agents. bohrium.comhilarispublisher.com

Anti-inflammatory and Metabolic Diseases: Researchers have successfully designed sulfonamide-piperazine hybrids as inhibitors of inducible nitric oxide synthase (iNOS) for inflammatory disorders. bohrium.comresearchgate.net Furthermore, this scaffold has been explored for antidiabetic properties, suggesting a role in managing metabolic diseases. researchgate.netresearchgate.net

Q & A

Q. What are the optimal synthetic routes for preparing 4-[(4-Ethylpiperazin-1-yl)sulfonyl]aniline?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, in the synthesis of infigratinib, it reacts with chlorinated pyrimidine precursors under Pd-catalyzed conditions. Key considerations include:

  • Reagent selection : Use of Pd₂(dba)₃ and X-Phos as catalysts to enhance coupling efficiency .
  • Solvent optimization : HCl/dioxane is preferred over acetic acid to suppress acetylation side reactions, improving yield .
  • Purification : Column chromatography or crystallization (e.g., using dichloromethane/hexane) is critical for isolating high-purity products .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR : ¹H/¹³C NMR identifies aromatic protons (δ 6.5–7.5 ppm) and piperazine/ethyl group signals (δ 2.5–3.5 ppm) .
  • IR : Sulfonyl (S=O) stretching vibrations appear at ~1150–1350 cm⁻¹, while NH₂ groups show peaks near 3300–3500 cm⁻¹ .
  • Mass spectrometry : High-resolution MS confirms the molecular ion peak at m/z 281.306 (C₁₁H₁₆N₃O₂S) .

Q. How can competing side reactions during synthesis be mitigated?

  • Acetylation suppression : Replace acetic acid with HCl/dioxane to avoid unintended N-acetylation of the aniline group .
  • Temperature control : Maintain reactions at 60–80°C to balance reactivity and stability of intermediates .

Advanced Research Questions

Q. How does the sulfonyl-piperazinyl-aniline scaffold influence binding interactions in kinase inhibitors?

  • Structure-Activity Relationship (SAR) : The sulfonyl group enhances hydrogen bonding with kinase active sites (e.g., carbonic anhydrase II/IX), while the ethylpiperazine moiety improves solubility and pharmacokinetics .
  • Docking studies : Molecular docking (PDB: 4iwz, 5fl4) reveals π-π stacking between the aniline ring and hydrophobic enzyme pockets .

Q. What challenges arise in crystallographic refinement of derivatives of this compound?

  • Twinning : High-resolution data may require robust refinement tools like SHELXL to handle twinning or disordered solvent molecules .
  • Hydrogen bonding : The NH₂ group forms intermolecular H-bonds (e.g., with nitrobenzoic acid co-crystals), affecting packing and stability .

Q. How can computational methods predict the reactivity and electronic properties of this compound?

  • DFT studies : Density Functional Theory calculates frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV), indicating moderate electrophilicity .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., 60% H-bonding, 25% van der Waals) in crystal lattices .

Q. What strategies improve yield in multi-step syntheses involving this intermediate?

  • Stepwise optimization : Isolate intermediates (e.g., mono-chloropyrimidine) before coupling to reduce side products .
  • Catalyst screening : Test phosphine ligands (e.g., X-Phos) to enhance Pd-mediated cross-coupling efficiency .

Q. How do structural modifications (e.g., halogen substitution) affect biological activity?

  • Electron-withdrawing groups : Chloro or nitro substituents at the pyrimidine ring increase selectivity for kinase targets .
  • Piperazine analogs : Methyl or ethyl groups on piperazine alter solubility and logP values, impacting cell permeability .

Methodological Considerations

Q. What protocols ensure safe handling of this compound in laboratory settings?

  • Storage : Keep in airtight containers at 2–8°C to prevent degradation .
  • PPE : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure .

Q. How can HPLC-MS be used to monitor reaction progress?

  • Column selection : C18 columns with acetonitrile/water gradients separate intermediates effectively .
  • Detection : UV at 254 nm (aromatic rings) and ESI-MS for real-time mass tracking .

Key Data from Literature

  • Synthetic yield : 43% for Pd-catalyzed coupling with pyrimidine intermediates .
  • Crystallographic data : Space group P2₁/c, R factor = 0.056 for co-crystals with 3,5-dinitrobenzoic acid .
  • Computational data : HOMO-LUMO gap = 4.3 eV, molecular electrostatic potential (MEP) highlights nucleophilic NH₂ sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.